Clausenamide

Übersicht

Beschreibung

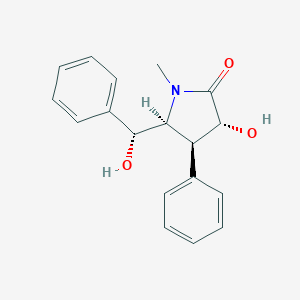

Clausenamide is a natural pyrrolidone-derived compound first isolated from the leaves of Clausena lansium (Lour) Skeels. This compound is notable for its unique structure, containing four chiral centers that yield eight pairs of enantiomers. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-clausenamide can be achieved through multiple steps starting from inexpensive materials such as trans-cinnamic acid. One efficient method involves five steps with an overall yield of 8.9% and 99.5% enantiomeric excess. The reaction conditions are mild, typically conducted at 25°C, and do not require anhydrous or very low-temperature conditions . The key steps include the synthesis of a key intermediate amide, followed by cyclization and reduction to obtain the target product .

Industrial Production Methods: Industrial production of clausenamide focuses on optimizing the synthetic route to ensure high yield and purity. The method described above is particularly suitable for large-scale preparation due to its simplicity and cost-effectiveness. The avoidance of column chromatography and the use of readily available raw materials make this method industrially viable .

Analyse Chemischer Reaktionen

Stereochemical Outcomes

- Reduction of Clausenamidone :

NaBH₄ reduction selectively produces the (3S,4R,5R,7S)-enantiomer, the biologically active form .

Oxidation Reactions

This compound undergoes regioselective oxidation at the C₆ position :

textThis compound → [Oxidation] → Clausenamidone (C₆-ketone derivative)

- Reagents : KMnO₄ (acidic conditions) or O₃ (ozonolysis) .

- Applications : Clausenamidone serves as a precursor for neothis compound and ζ-clausenamide .

Enolization and Tautomerism

Under basic conditions (LiOH, THF), clausenamidone undergoes enolization, enabling stereoselective functionalization :

textClausenamidone → [LiOH, -78°C] → Enolate → [Electrophilic Quench] → C₆-substituted derivatives

Substitution Reactions

- N-Methylation :

Treating this compound with CH₃I/K₂CO₃ yields N-methyl derivatives, altering pharmacokinetic properties . - Epoxide Ring-Opening :

Epoxy intermediates react with nucleophiles (e.g., H₂O, amines) to form diols or amino alcohols .

Reaction Conditions and Optimization

Mechanistic Insights

- Cyclization Step : Proceeds via intramolecular nucleophilic attack of the amide nitrogen on the epoxide, facilitated by Li⁺ coordination .

- Reduction Stereoselectivity : NaBH₄’s small size allows axial approach to the ketone, yielding the (3S)-configured alcohol .

Industrial-Scale Adaptations

- Cost Efficiency : Trans-cinnamic acid ($0.15/g) replaces expensive chiral auxiliaries .

- Purification : Recrystallization replaces column chromatography, enabling kilogram-scale production .

- Safety : Avoids pyrophoric reagents (e.g., LiAlH₄) and Class I solvents .

This systematic analysis demonstrates this compound’s versatility in synthetic chemistry, with applications ranging from neuroprotective drug development to stereochemical studies. Future research directions include photochemical derivatization and biocatalytic resolution methods.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Research indicates that (-)clausenamide significantly improves cognitive functions in models of memory impairment. In studies involving rats, it was observed that this compound enhances long-term potentiation (LTP), a process crucial for learning and memory. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease .

- Mechanism of Action : (-)this compound is believed to inhibit β-amyloid toxicity and prevent neurofibrillary tangle formation by blocking tau protein phosphorylation. This mechanism supports synaptic plasticity, which is vital for cognitive functions .

Case Studies

- Study on Ischemia : In a study examining transient middle cerebral artery occlusion in rats, (-)this compound was found to improve functional recovery and reduce apoptosis in neuronal cells. This highlights its potential in stroke recovery therapies .

- Memory Impairment Models : Various models have demonstrated that (-)this compound can mitigate memory deficits induced by different neurotoxic agents, underscoring its multi-target effects in treating cognitive disorders .

Potential in Treating Neurodegenerative Diseases

The pharmacological profile of (-)this compound positions it as a candidate for treating neurodegenerative diseases beyond Alzheimer's:

- Parkinson's Disease : Preliminary studies suggest that its neuroprotective properties may extend to Parkinson's disease, where oxidative stress and neuroinflammation play critical roles .

- Other Cognitive Disorders : Given its effects on synaptic plasticity and cognition, there is potential for application in other forms of dementia and cognitive decline associated with aging.

Applications Beyond Neurology

While the primary focus has been on neuroprotection, research indicates that this compound may also have applications in other therapeutic areas:

- Anti-inflammatory Properties : Some studies suggest that this compound exhibits anti-inflammatory effects, which could be beneficial in treating inflammatory disorders .

- Cancer Research : The compound's ability to modulate various biological pathways raises interest in its potential role as an adjunct therapy in cancer treatment .

Synthesis and Development

The synthesis of (-)this compound has been refined over the years, allowing for production at scales suitable for clinical trials. The development of optically active derivatives has opened avenues for further research into their specific therapeutic profiles .

Wirkmechanismus

The mechanism of action of clausenamide involves several molecular targets and pathways. It primarily exerts its effects by increasing synaptic plasticity and inhibiting the phosphorylation of tau protein, which is associated with neurofibrillary tangle formation in Alzheimer’s disease . This compound also enhances synaptic transmission and protects neurons from oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Clausenamide is unique among similar compounds due to its multiple chiral centers and the resulting enantiomers. Similar compounds isolated from Clausena lansium include various carbazole alkaloids and amide alkaloids, such as clauselansine A and B, which also exhibit neuroprotective properties . this compound stands out due to its specific mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases .

Biologische Aktivität

Clausenamide, a compound derived from the traditional Chinese medicinal plant Clausena lansium, has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection and hepatoprotection. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of both enantiomers of this compound: (-)-clausenamide and (+)-clausenamide.

Chemical Structure and Synthesis

This compound possesses four chiral centers, theoretically allowing for the existence of 16 enantiomers. However, the most studied are (-)-clausenamide and (+)-clausenamide. The synthesis of these enantiomers has been achieved through innovative chemical methodologies, which have facilitated extensive pharmacological studies.

Neuroprotective Properties

Memory Enhancement and Neurodegeneration:

Research indicates that (-)-clausenamide exhibits significant neuroprotective effects, particularly against memory impairments associated with neurodegenerative diseases such as Alzheimer’s disease. In various animal models (including APP-transgenic mice and aged rats), administration of (-)-clausenamide at doses of 5-10 mg/kg resulted in improved learning and memory functions, comparable to established treatments like donepezil .

Mechanisms of Action:

The neuroprotective effects are attributed to several mechanisms:

- Increased NMDA Receptor Density: While (-)-clausenamide does not bind directly to NMDA receptors, it enhances their density and promotes glutamate release .

- Regulation of Tau Protein: It inhibits the hyperphosphorylation of tau protein, thereby preventing neurofibrillary tangle formation—an important pathological feature in Alzheimer’s disease .

- Calcium Signaling: The compound modulates intracellular calcium levels, promoting long-term potentiation (LTP) crucial for memory formation .

Hepatoprotective Effects

Protection Against Drug-Induced Liver Injury:

(+)-clausenamide has shown efficacy in protecting against acetaminophen-induced liver injury by inhibiting ferroptosis—a form of programmed cell death associated with oxidative stress. Studies demonstrated that (+)-clausenamide reduced lipid peroxidation and alleviated hepatic dysfunction in both in vitro and in vivo models .

Mechanisms of Hepatoprotection:

- Nrf2 Pathway Activation: (+)-clausenamide stabilizes Nrf2 by blocking its ubiquitylation, leading to enhanced expression of antioxidant proteins like glutathione peroxidase 4 (GPX4) .

- Reduction of Prostaglandin Endoperoxide Synthase 2: This reduction contributes to its protective effects against liver damage caused by oxidative stress .

Comparative Biological Activity Table

| Activity Type | (-)-Clausenamide | (+)-Clausenamide |

|---|---|---|

| Neuroprotection | Improves learning/memory; inhibits tau hyperphosphorylation | Enhances synaptic plasticity; protects neurons from apoptosis |

| Hepatoprotection | Limited evidence; focus on neuroprotection | Strong evidence; inhibits ferroptosis in liver cells |

| Mechanisms | Modulates NMDA receptors; regulates calcium signaling | Activates Nrf2 pathway; reduces lipid peroxidation |

Case Studies

-

Neuroprotective Efficacy in Alzheimer’s Models:

A study involving APP-transgenic mice showed that treatment with (-)-clausenamide significantly improved cognitive function as assessed by behavioral tests. The compound's ability to enhance synaptic plasticity was linked to increased BDNF levels, crucial for neuronal survival and function . -

Liver Protection Against Acetaminophen Toxicity:

In a controlled study on mice subjected to acetaminophen overdose, treatment with (+)-clausenamide resulted in a marked decrease in liver enzyme levels indicative of hepatotoxicity. Histological analysis revealed reduced necrosis and inflammation compared to untreated controls .

Eigenschaften

IUPAC Name |

(3R,4S,5S)-3-hydroxy-5-[(R)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGSZOQGYRGIP-MWDXBVQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908462 | |

| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103541-15-7, 109905-95-5 | |

| Record name | Clausenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103541-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clausenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Clausenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109905955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.